2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a cyclohexylcarbamoyl group, and a sulfanyl group, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the carboxamide group, and subsequent functionalization with the cyclohexylcarbamoyl and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
2-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide
- 2-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 2-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide stands out due to its specific substitution pattern on the pyridine ring and the presence of the cyclohexylcarbamoyl group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H29N3O2S |
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Molecular Weight |
411.6 g/mol |
IUPAC Name |
2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H29N3O2S/c1-15-8-7-11-19(12-15)26-22(28)21-16(2)13-17(3)24-23(21)29-14-20(27)25-18-9-5-4-6-10-18/h7-8,11-13,18H,4-6,9-10,14H2,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
HOICBHMWRIIAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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